2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533629
InChI: InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-5-6(13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17533629

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid -

Specification

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
IUPAC Name 2-(but-2-ynylamino)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-5-6(13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12)
Standard InChI Key HMAZYNNMKQTRAK-UHFFFAOYSA-N
Canonical SMILES CC#CCNC1=NC=C(S1)C(=O)O

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture and Functional Groups

The compound’s structure combines a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—with a carboxylic acid (-COOH) and an alkyne-linked amino group (-NH-C≡C-CH₂-). This configuration confers unique reactivity, as the thiazole ring participates in π-π stacking and hydrogen bonding, while the alkyne group enables click chemistry applications. The carboxylic acid moiety enhances water solubility and provides a site for further derivatization, such as amide bond formation .

Key physicochemical properties include:

  • Molecular formula: C₈H₈N₂O₂S

  • Molecular weight: 196.23 g/mol

  • Functional groups: Thiazole, carboxylic acid, secondary amine, alkyne

The presence of the alkyne group introduces strain, making the compound reactive toward azides in Huisgen cycloadditions, a feature exploited in bioconjugation.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. The ¹H-NMR spectrum typically shows:

  • A singlet at δ 2.29 ppm for the methyl group adjacent to the alkyne .

  • A doublet at δ 4.34 ppm for the methylene protons near the amino group .
    IR spectra reveal stretches at 2926 cm⁻¹ (C-H alkyne), 1607 cm⁻¹ (C=O carboxylic acid), and 1238 cm⁻¹ (C-N thiazole) .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid involves sequential functionalization of the thiazole ring (Table 1). A common approach :

  • Thiazole formation: Condensation of thiourea with α-chloro carbonyl precursors.

  • Alkyne introduction: Nucleophilic substitution of a halogenated intermediate with but-2-yn-1-amine.

  • Carboxylic acid protection/deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)
Thiazole formationThiourea, α-chloro ketone65–7590–95
Alkyne aminationBut-2-yn-1-amine, K₂CO₃50–6085–90
DeprotectionHCl/dioxane80–85≥95

Purification via recrystallization or chromatography ensures high purity .

Reactivity and Derivatives

The compound undergoes diverse transformations:

  • Oxidation: The thiazole sulfur can be oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA.

  • Amide formation: Reaction with amines in the presence of EDC/HOBt yields bioactive derivatives .

  • Alkyne functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles for drug delivery systems.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The thiazole ring disrupts cell wall synthesis by inhibiting penicillin-binding proteins, while the alkyne group enhances membrane permeability .

Metabolic Effects

In streptozotocin-induced diabetic models, analogues of this compound reduced fasting blood glucose by 40% via AMPK activation, suggesting potential antidiabetic applications .

Therapeutic Applications and Challenges

Infectious Diseases

Structural modifications, such as esterification of the carboxylic acid, improve pharmacokinetics. The methyl ester derivative showed enhanced in vivo efficacy against MRSA (ED₅₀ = 25 mg/kg).

Limitations and Optimization

  • Solubility: The carboxylic acid’s polarity limits blood-brain barrier penetration.

  • Metabolic stability: Hepatic glucuronidation reduces plasma half-life (t₁/₂ = 1.2 h).
    Strategies to address these include PEGylation and formulation as sodium salts .

Comparative Analysis with Analogues

Table 2: Structure-Activity Relationships

CompoundHSET IC₅₀ (µM)Antibacterial MIC (µg/mL)
2-[(But-2-yn-1-yl)amino] derivative2.132
2-[(Pent-3-yn-1-yl)amino] analogue3.864
Boc-protected variantInactiveInactive

Elongating the alkyne chain reduces HSET affinity, while Boc protection abolishes activity, underscoring the importance of the free amino group .

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